Home > Products > Screening Compounds P72826 > MC-VC-PABC-amide-PEG1-CH2-CC-885
MC-VC-PABC-amide-PEG1-CH2-CC-885 -

MC-VC-PABC-amide-PEG1-CH2-CC-885

Catalog Number: EVT-10993503
CAS Number:
Molecular Formula: C55H68ClN11O13
Molecular Weight: 1126.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MC-VC-PABC-amide-PEG1-CH2-CC-885 is a specialized compound used primarily in the field of biochemistry and pharmaceuticals, particularly for the synthesis of antibody-drug conjugates (ADCs). This compound acts as a linker that facilitates the attachment of therapeutic agents to antibodies, enhancing the targeted delivery of drugs to specific cells, notably cancer cells. The compound is classified as a neoDegrader, which indicates its role in promoting the degradation of target proteins through the ubiquitin-proteasome pathway.

Source

The compound is derived from the conjugation of several chemical entities, including the GSPT1 degrader/molecular glue CC-885 and various linkers. Its structure and functionality are designed to optimize its efficacy in therapeutic applications, particularly in oncology.

Classification

MC-VC-PABC-amide-PEG1-CH2-CC-885 falls under the category of non-cleavable linkers used in ADCs. These linkers are crucial for maintaining the stability of the drug-conjugate until it reaches its target site.

Synthesis Analysis

Methods

The synthesis of MC-VC-PABC-amide-PEG1-CH2-CC-885 involves multiple steps that include:

  1. Conjugation: The primary step is the conjugation of CC-885 with a linker structure. This reaction typically requires specific reagents and conditions to ensure high yield and purity.
  2. Purification: Following synthesis, purification processes such as chromatography may be employed to isolate the desired compound from by-products and unreacted materials.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula of MC-VC-PABC-amide-PEG1-CH2-CC-885 is C68H107N11O15C_{68}H_{107}N_{11}O_{15}, indicating a complex structure with multiple functional groups that facilitate its interaction with biological molecules.

Data

The molecular weight of this compound is approximately 1318.64 g/mol. Its structural complexity includes various segments that contribute to its function as a linker in ADCs.

Chemical Reactions Analysis

Types of Reactions

MC-VC-PABC-amide-PEG1-CH2-CC-885 participates in several chemical reactions:

  1. Conjugation Reactions: The primary reaction involves linking this compound to antibodies such as Belantamab, Daratumumab, and Rituximab to form ADCs.
  2. Stability Reactions: The stability of the conjugate under physiological conditions is critical for its therapeutic effectiveness.

Technical Details

The reactions typically require specific conditions such as pH adjustments, temperature control, and sometimes catalysts to facilitate efficient coupling between the linker and antibody.

Mechanism of Action

MC-VC-PABC-amide-PEG1-CH2-CC-885 exerts its effects by:

  1. Conjugation with Antibodies: The compound binds covalently to antibodies that target specific proteins or cells, enhancing their therapeutic potential.
  2. Facilitating Degradation: As a neoDegrader, it promotes the degradation of target proteins via the ubiquitin-proteasome pathway, leading to reduced levels of these proteins within cells.

This mechanism is particularly valuable in cancer therapy, where targeting and degrading oncogenic proteins can inhibit tumor growth.

Physical and Chemical Properties Analysis

Physical Properties

Although detailed physical properties such as density or boiling point are not widely available for MC-VC-PABC-amide-PEG1-CH2-CC-885, its molecular structure suggests it is likely soluble in organic solvents commonly used in biochemical applications.

Chemical Properties

The chemical stability of this compound under physiological conditions is essential for its application in drug delivery systems. It must remain intact until it reaches its target site to ensure effective drug release.

Applications

MC-VC-PABC-amide-PEG1-CH2-CC-885 has significant applications in scientific research and medicine:

  1. Antibody-drug Conjugates: It is primarily used in the development of ADCs for targeted cancer therapies.
  2. Biochemical Research: The compound aids in studying protein interactions and degradation pathways within cells.
  3. Therapeutic Development: Its role as a linker enhances drug delivery efficiency, making it a valuable component in developing new therapeutic strategies against various diseases.
Introduction to Targeted Protein Degradation Platforms

Evolution of Bifunctional Degraders: From PROTACs to Antibody-neoDegrader Conjugates (AnDCs)

Targeted protein degradation has emerged as a transformative therapeutic strategy, overcoming limitations of traditional occupancy-based inhibitors. Proteolysis-Targeting Chimeras (PROTACs) pioneered this field by utilizing heterobifunctional molecules to recruit E3 ubiquitin ligases to target proteins, inducing their ubiquitination and proteasomal degradation . While PROTACs achieve catalytic degradation, their cellular uptake and tissue selectivity remain constrained. This spurred the development of Antibody-neoDegrader Conjugates (AnDCs), which combine the precision of antibody-mediated targeting with the efficiency of intracellular protein degraders. AnDCs employ monoclonal antibodies to deliver neoDegrader payloads specifically to antigen-expressing cells, minimizing off-tissue effects and enabling degradation of intracellular targets previously considered "undruggable" [7]. The linker technology connecting these components is critical, requiring plasma stability during circulation and efficient payload release upon internalization. Protease-cleavable linkers (e.g., Valine-Citrulline dipeptides) have proven essential for enabling spatial control over degrader activation [7].

Role of MC-VC-PABC-amide-PEG1-CH2-CC-885 in Advancing Degradation Therapeutics

MC-VC-PABC-amide-PEG1-CH2-CC-885 (CAS: 2722697-82-5) represents a structurally optimized neoDegrader-linker conjugate engineered for AnDC applications. Its molecular architecture integrates three functional domains:

  • Molecular Glue (CC-885): A cereblon-dependent GSPT1 (G1 to S Phase Transition 1) degrader that induces selective ubiquitination and proteasomal elimination of the GSPT1 protein, a key translation termination factor [1] [3].
  • Protease-Cleavable Linker (MC-VC-PABC-amide): Features a Valine-Citrulline (VC) dipeptide sequence selectively cleaved by lysosomal cathepsin B following antibody internalization, enabling controlled payload release [4] [7]. The para-aminobenzylcarbamoyl (PABC) spacer facilitates self-immolative release of the active degrader.
  • Polyethylene Glycol Modifier (PEG1): Enhances aqueous solubility and reduces aggregation potential by modulating hydrophobicity, thereby improving conjugate stability and pharmacokinetics [4].

This conjugate (Molecular Formula: C~55~H~68~ClN~11~O~13~; Molecular Weight: 1126.65 g/mol) serves as a modular building block for AnDC synthesis. It is designed for site-specific conjugation to antibodies targeting tumor-associated antigens like CD56 (neural cell adhesion molecule), achieving a drug-to-antibody ratio (DAR) of 3.7 when linked to anti-CD56 antibodies [1]. Preclinical studies demonstrate its versatility in conjugating with clinically validated antibodies including Daratumumab (anti-CD38), Trastuzumab (anti-HER2), and Belantamab (anti-BCMA) to generate target-specific AnDCs [1] [3].

Table 1: Structural Components and Functions of MC-VC-PABC-amide-PEG1-CH2-CC-885

ComponentChemical StructureFunction
CC-885GSPT1-binding molecular glueRecruits cereblon E3 ligase to ubiquitinate GSPT1
MC-VC-PABC-amide linkerValine-Citrulline dipeptide + PABC spacerCathepsin B cleavage site; enables lysosome-specific payload release
PEG1Ethylene glycol unitEnhances solubility and reduces conjugate aggregation

Table 2: Comparison of Protein Degradation Agents

CompoundTargetLinker TypeApplication
CC-885GSPT1NoneMolecular glue standalone
MC-VC-PABC-amide-PEG1-CH2-CC-885GSPT1Protease-cleavableAnDC payload
E3 Ligase Ligand 40VHLNon-cleavablePROTAC intermediate

Clinical Imperatives for Targeted GSPT1 Degradation in Oncology

GSPT1 is a clinically validated oncology target due to its essential role in translation termination and ribosome recycling. Cancer cells exhibit heightened sensitivity to GSPT1 degradation compared to normal cells, particularly those dependent on oncogenic translation programs. Traditional GSPT1 inhibitors suffer from narrow therapeutic indices due to on-target toxicity in proliferating healthy tissues. CC-885-based degraders circumvent this by inducing rapid, sustained GSPT1 depletion via the ubiquitin-proteasome system, triggering irreversible cell cycle arrest and apoptosis in malignant cells [1] [4].

MC-VC-PABC-amide-PEG1-CH2-CC-885 addresses key delivery challenges for GSPT1 degraders:

  • Tissue Selectivity: Antibody-mediated targeting restricts GSPT1 degradation to antigen-positive tumors, reducing systemic toxicity. For example, CD56-directed delivery effectively targets neuroendocrine tumors and multiple myeloma [1] [3].
  • Payload Efficiency: The linker’s controlled release mechanism ensures high intracellular concentrations of active CC-885 within tumor cells, overcoming efflux pump-mediated resistance observed with conventional chemotherapeutics [4] [7].
  • Broad Applicability: GSPT1 dependency is observed in hematological malignancies and solid tumors with dysregulated translation machinery, positioning AnDCs incorporating this conjugate as a platform technology [1].

Table 3: Cancer Types with Demonstrated GSPT1 Dependency

Cancer TypeMolecular ContextTherapeutic Vulnerability
Acute Myeloid LeukemiaRAS/MAPK pathway mutationsHigh GSPT1 turnover rate
Multiple MyelomaCD56 overexpressionRibosome biogenesis addiction
Gastric CarcinomaMYC amplificationIncreased translational load

Properties

Product Name

MC-VC-PABC-amide-PEG1-CH2-CC-885

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-[2-[2-chloro-4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methylcarbamoylamino]phenyl]ethoxy]ethyl]-N-methylcarbamate

Molecular Formula

C55H68ClN11O13

Molecular Weight

1126.6 g/mol

InChI

InChI=1S/C55H68ClN11O13/c1-33(2)48(63-44(68)9-5-4-6-24-66-46(70)20-21-47(66)71)51(74)62-42(8-7-23-58-53(57)76)49(72)60-38-14-10-34(11-15-38)32-80-55(78)65(3)25-27-79-26-22-36-13-16-39(29-41(36)56)61-54(77)59-30-35-12-17-40-37(28-35)31-67(52(40)75)43-18-19-45(69)64-50(43)73/h10-17,20-21,28-29,33,42-43,48H,4-9,18-19,22-27,30-32H2,1-3H3,(H,60,72)(H,62,74)(H,63,68)(H3,57,58,76)(H2,59,61,77)(H,64,69,73)/t42-,43?,48-/m0/s1

InChI Key

SXHFPZWNOWBAQL-MPGWLFTNSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCOCCC2=C(C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCOCCC2=C(C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.